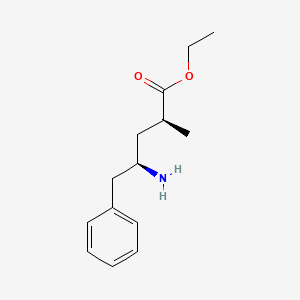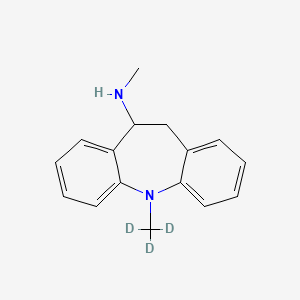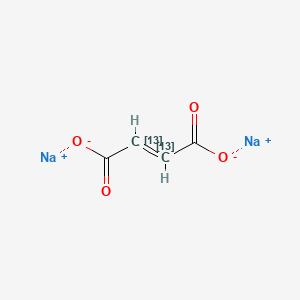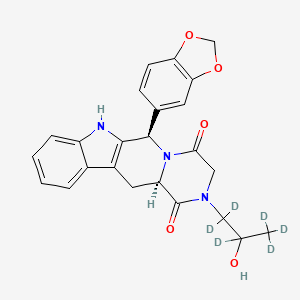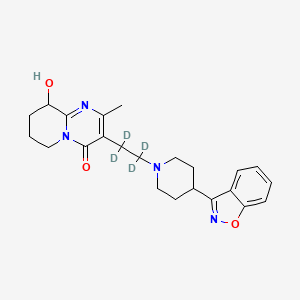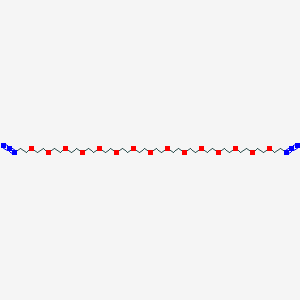
Fondenafil-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fondenafil-d5 is a deuterium-labeled derivative of Fondenafil. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fondenafil-d5 involves the incorporation of deuterium into the Fondenafil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Fondenafil-d5 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; typically carried out in organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced derivatives. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Fondenafil-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process. The incorporation of deuterium can help in studying the pharmacokinetics and metabolic profiles of drugs.
Biology: Used in biological studies to investigate the metabolic pathways and mechanisms of action of drugs.
Medicine: Used in medical research to study the effects of deuterium substitution on the pharmacological properties of drugs.
Mécanisme D'action
The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It exerts its effects by inhibiting phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow .
Comparaison Avec Des Composés Similaires
Fondenafil-d5 is unique due to the incorporation of deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound. Similar compounds include:
Sildenafil: Another PDE-5 inhibitor with similar pharmacological properties.
Tadalafil: A PDE-5 inhibitor with a longer duration of action.
Vardenafil: A PDE-5 inhibitor with a similar mechanism of action but different pharmacokinetic profile.
This compound stands out due to its deuterium labeling, which can provide unique insights into the pharmacokinetics and metabolism of the compound.
Propriétés
Formule moléculaire |
C24H32N6O3 |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |
Clé InChI |
BNQTXDVBJLRWNB-QKLSXCJMSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C |
SMILES canonique |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


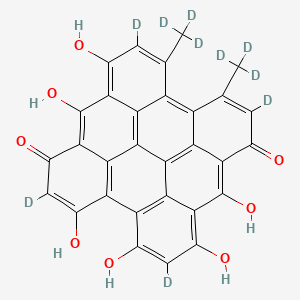
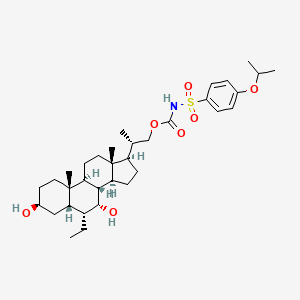

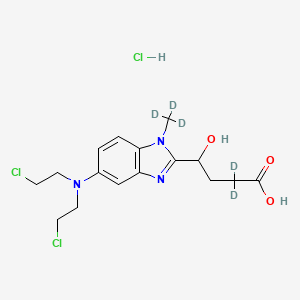
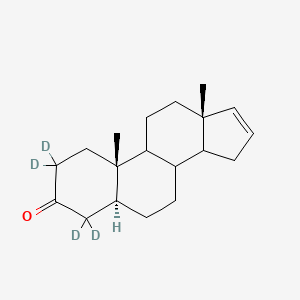

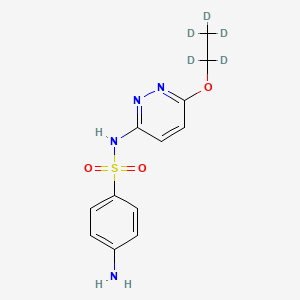
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
